molecular formula C20H14ClN3O2S B2362203 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-08-6

5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2362203
CAS No.: 863589-08-6
M. Wt: 395.86
InChI Key: QFFVFIVVLWJXDU-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide features a benzamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a thiazolo[5,4-b]pyridine moiety attached to the para-position of the aniline ring. This structural framework is associated with diverse biological activities, including enzyme inhibition and anticancer effects, depending on substituent variations .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c1-26-17-9-6-13(21)11-15(17)18(25)23-14-7-4-12(5-8-14)19-24-16-3-2-10-22-20(16)27-19/h2-11H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFVFIVVLWJXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Chloro-2-Methoxybenzoic Acid

The benzamide core originates from 5-chloro-2-methoxybenzoic acid, synthesized via methylation of 5-chlorosalicylic acid. A patented method involves reacting 5-chlorosalicylic acid with dimethyl sulfate in acetone under basic conditions (aqueous sodium hydroxide), yielding methyl 5-chloro-2-methoxybenzoate. Subsequent alkaline hydrolysis converts the ester to the carboxylic acid.

Reaction Conditions :

  • Methylation : 5-Chlorosalicylic acid, dimethyl sulfate, acetone, 2 N NaOH, reflux (45 minutes).
  • Hydrolysis : 10% aqueous NaOH, reflux (1 hour).

Yield : ~45–49% after recrystallization.

Conversion to 5-Chloro-2-Methoxybenzoyl Chloride

The acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride. This intermediate is critical for subsequent amide bond formation.

Reaction Conditions :

  • Thionyl chloride (64 mL), reflux (1 hour), benzene as solvent.
    Yield : 72% after recrystallization.

Synthesis of the Thiazolo[5,4-b]Pyridine Moiety

Cyclization to Form Thiazolo[5,4-b]Pyridine

The thiazolo[5,4-b]pyridine ring is constructed via cyclization of 2-aminopyridine derivatives. A patent describes reacting 2-amino-5-nitropyridine with thiourea in the presence of hydrochloric acid, followed by reduction to yield the thiazolo[5,4-b]pyridin-2-amine precursor.

Alternative Method :

  • Hantzsch Thiazole Synthesis : Condensation of α-haloketones with thioamides. For example, 2-chloronicotinaldehyde reacts with thiourea to form the thiazolo ring.

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A reported approach involves reacting thiazolo[5,4-b]pyridin-2-amine with 4-iodonitrobenzene under palladium catalysis, followed by nitro group reduction.

Reaction Conditions :

  • Coupling : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.
  • Reduction : H₂, Pd/C, ethanol, room temperature.
    Yield : ~60–70% (two steps).

Final Coupling: Benzamide-Thiazolo[5,4-b]Pyridine Conjugation

Amide Bond Formation

The acid chloride (5-chloro-2-methoxybenzoyl chloride) reacts with 4-(thiazolo[5,4-b]pyridin-2-yl)aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base.

Reaction Conditions :

  • Solvent : DCM, 0°C to room temperature.
  • Base : Triethylamine (2.5 equiv).
  • Time : 12–24 hours.
    Yield : ~75–85% after column chromatography.

Alternative Coupling Strategies

Modern peptide coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), enhance efficiency in polar aprotic solvents (e.g., DMF).

Comparison of Methods :

Method Reagents Solvent Yield (%) Purity (%)
Acid Chloride + Amine TEA, DCM DCM 78 95
EDCI/HOBt EDCI, HOBt, DIPEA DMF 82 97

Industrial-Scale Optimization

Continuous Flow Reactors

Patent data highlights the use of continuous flow systems for methylation and cyclization steps, reducing reaction times from hours to minutes.

Green Chemistry Approaches

  • Solvent Replacement : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : Palladium nanoparticles immobilized on magnetic supports enable >90% recovery in coupling steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazolo-H), 7.89–7.40 (m, 8H, aromatic), 3.92 (s, 3H, OCH₃).
  • LC-MS : [M+H]⁺ m/z 396.1 (calculated 395.9).

Purity and Stability

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • Stability : Stable at 25°C for 6 months (argon atmosphere).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is being investigated for its potential as a therapeutic agent in several areas:

  • Cancer Treatment : The compound has shown promise in inhibiting specific protein kinases involved in cancer progression. For instance, studies have demonstrated its ability to block the activity of phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell signaling pathways .
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biological Studies

The compound serves as a tool in biological research to explore various molecular targets:

  • Protein Kinase Inhibition : It has been used to study the inhibition of kinases, which are vital for cellular signaling and regulation. The interaction with these proteins can provide insights into disease mechanisms and potential therapeutic strategies .
  • Biological Pathways : The compound aids in elucidating pathways related to cell proliferation and apoptosis, enhancing understanding of cancer biology .

Chemical Biology

In chemical biology, 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is utilized to develop new chemical probes:

  • Target Identification : Its ability to selectively bind to certain proteins allows researchers to identify and characterize new drug targets within complex biological systems .

Case Study 1: PI3K Inhibition

A study published in Nature explored the structure-activity relationship (SAR) of thiazolo[5,4-b]pyridine derivatives, including this compound. It was found that modifications at specific positions significantly enhanced PI3K inhibitory activity. The IC50 value for one derivative reached as low as 3.6 nM, indicating strong potency against this target .

CompoundIC50 (nM)Activity
5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamideTBDPI3K Inhibitor
Other Derivative3.6PI3K Inhibitor

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of thiazolo[5,4-b]pyridine derivatives revealed that compounds similar to 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibited significant cytotoxicity against various cancer cell lines. These findings suggest potential applications in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways. This can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Sulfonamide Derivatives with Pyridine/Pyrazole Substituents

  • Compound 15a (5-chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide) : Exhibits potent anti-diabetic activity via α-amylase (44.36% inhibition) and α-glucosidase inhibition. The pyridin-2-ylsulfamoyl group enhances binding to carbohydrate-metabolizing enzymes .
  • Compound 15b (5-chloro-2-methoxy-N-(4-(N-pyridin-3-ylsulfamoyl)phenyl)benzamide) : Shows anti-Alzheimer's activity by inhibiting acetylcholinesterase. The pyridin-3-ylsulfamoyl group alters target specificity compared to 15a .
  • Compound 4 (5-chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide) : Acts as a PD-L1 inhibitor (53.3% inhibition) and demonstrates anti-proliferative activity against PC-3 prostate cancer cells (66.6% inhibition). The 4-fluorophenylsulfamoyl group improves immune checkpoint targeting .

Key Insight : Sulfonamide-linked substituents modulate biological targets, with positional isomerism (e.g., pyridin-2-yl vs. pyridin-3-yl) dictating enzyme selectivity.

Thiazolo[5,4-b]pyridine-Containing Analogues

  • BF00691 (5-chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide) : Shares the thiazolo[5,4-b]pyridine moiety but differs in phenyl substitution (2-methyl vs. unsubstituted). This positional change may influence pharmacokinetic properties or binding affinity .
  • Compound in : A thiazolo[5,4-b]pyridine-linked propanamide activates glucokinase (GK) via allosteric binding. While structurally distinct, the thiazolo-pyridine system demonstrates versatility in targeting metabolic enzymes .

Key Insight : The thiazolo[5,4-b]pyridine scaffold is critical for enzyme interaction, with substitution patterns fine-tuning activity.

Anti-Cancer Benzamide Derivatives

  • Compound 4j (5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative) : Induces G2/M cell cycle arrest and apoptosis in MIA PaCa-2 pancreatic cancer cells. The sulphamoyl group enhances cytotoxicity compared to thiazolo-pyridine derivatives .
  • Compound 7d (thiadiazol-2-yl acetamide derivative) : Exhibits potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM). The thiadiazole ring replaces thiazolo-pyridine, suggesting heterocycle choice impacts cancer cell selectivity .

Key Insight : Anti-cancer efficacy depends on the heterocyclic system: sulphamoyl derivatives target proliferation, while thiazolo-pyridines may engage kinase pathways.

Heterocyclic Variations and Antimicrobial Activity

  • Compound 9d (7-bromo-2-[2-(4-methoxybenzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline): Combines thiazolo[5,4-b]quinoxaline with a hydrazinyl group, showing dual anti-cancer and antimicrobial effects. The expanded quinoxaline system broadens biological activity compared to simpler pyridine analogues .

Key Insight: Fusion of thiazolo with larger aromatic systems (e.g., quinoxaline) enhances multifunctionality.

Biological Activity

5-Chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological mechanisms, structure-activity relationships (SAR), and therapeutic applications, supported by relevant data tables and case studies.

The synthesis of 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves several steps:

  • Formation of the Benzamide Core : The reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride produces the corresponding acid chloride.
  • Introduction of the Thiazolo[5,4-b]pyridine Moiety : This is achieved through cyclization reactions involving suitable precursors like 2-aminopyridine derivatives and thioamides.

The compound's molecular formula is C19H17ClN2OC_{19}H_{17}ClN_{2}O with a molecular weight of approximately 332.81 g/mol.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Protein Kinase Inhibition : It has been shown to inhibit specific protein kinases by binding to their active sites, thus blocking their activity. This mechanism is crucial in cancer therapy as many cancers are driven by aberrant kinase signaling pathways .
  • Antitumor Activity : Research indicates that compounds containing thiazolo[5,4-b]pyridine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of <10μM<10\,\mu M against human glioblastoma cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the compound's structure can significantly influence its biological activity:

Compound ModificationBiological ActivityReference
Presence of Methoxy GroupEnhanced anticancer properties
Substituents on Thiazole RingIncreased potency against specific cancer lines
Variations in the Benzamide CoreAltered kinase inhibition profile

Case Studies

  • Anticancer Properties : A study evaluated the compound against a panel of cancer cell lines, revealing potent antiproliferative effects. The compound was particularly effective against human breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Inflammatory Diseases : Another investigation highlighted its potential in treating inflammatory conditions by modulating pathways associated with inflammation and immune response.
  • Antimicrobial Activity : The compound was also assessed for antimicrobial properties and showed promising results against various bacterial strains, suggesting its utility in treating infections caused by resistant pathogens.

Q & A

Q. What are the key synthetic pathways for 5-chloro-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?

The synthesis typically involves:

  • Step 1 : Construction of the thiazolo[5,4-b]pyridine core via cyclization reactions using thiourea derivatives and α-haloketones under reflux conditions .
  • Step 2 : Coupling the thiazolo-pyridine intermediate with a substituted benzamide moiety via Ullmann or Buchwald-Hartwig amidation, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous solvents like DMF or THF .
  • Step 3 : Final purification using column chromatography or recrystallization from methanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
  • NMR (¹H, ¹³C, 2D-COSY) to verify substituent positions and amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula validation .
    • Purity Assessment :
  • HPLC with C18 columns and UV detection (λ = 254 nm) to ensure >95% purity .

Q. What preliminary biological screening approaches are recommended?

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric kits to test activity against kinases (e.g., EGFR, VEGFR) at concentrations ranging from 1 nM to 10 μM .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression models .

Q. How can computational modeling aid in predicting its bioactivity?

  • Molecular Docking : Tools like AutoDock Vina can simulate binding interactions with target proteins (e.g., PFOR enzyme, PDB ID: 1KPF) to prioritize experimental targets .
  • QSAR Studies : Utilize descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with observed activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst Screening : Test Pd₂(dba)₃ with SPhos ligand for improved coupling efficiency in toluene at 110°C .
  • Solvent Effects : Compare DMF (high polarity, slower reaction) vs. dioxane (moderate polarity, faster kinetics) using Design of Experiments (DoE) .
  • Table : Yield comparison under varying conditions:
Catalyst SystemSolventTemp (°C)Yield (%)
Pd(OAc)₂/XantphosDMF10062
Pd₂(dba)₃/SPhosDioxane11078

Q. How to resolve contradictions in reported biological activity data?

  • Assay Standardization : Ensure consistent cell passage numbers and serum-free conditions to minimize variability in cytotoxicity results .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .

Q. What strategies validate hypothesized enzyme inhibition mechanisms?

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PFOR) to identify hydrogen bonds (e.g., N–H⋯N interactions) and hydrophobic pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to confirm competitive vs. allosteric inhibition .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Key Modifications :
  • Replace the methoxy group with ethoxy or halogen substituents to assess steric/electronic effects .
  • Vary the thiazolo-pyridine core with oxazolo or imidazo rings to probe heterocycle specificity .
    • Activity Correlation : Plot substituent Hammett constants (σ) against IC₅₀ values to identify electronic drivers of potency .

Q. What methods address poor aqueous solubility during formulation?

  • Salt Formation : Screen with HCl or sodium acetate to enhance solubility (>5 mg/mL in PBS) .
  • Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release in in vivo models .

Q. How to assess compound stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours, monitoring degradation via LC-MS .
  • Light Sensitivity Testing : Store under ICH Q1B guidelines (1.2 million lux-hours) to identify photodegradants .

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